N-(2-(Cyclohexyloxy)-5-hydroxyphenyl)methanesulfonamide
Description
N-(2-(Cyclohexyloxy)-5-hydroxyphenyl)methanesulfonamide is a chemical compound known for its selective inhibition of cyclooxygenase-2 (COX-2). This compound is often used in scientific research to study the effects of COX-2 inhibition on various biological processes. It has applications in the fields of chemistry, biology, medicine, and industry due to its unique properties and selective action.
Properties
Molecular Formula |
C13H19NO4S |
|---|---|
Molecular Weight |
285.36 g/mol |
IUPAC Name |
N-(2-cyclohexyloxy-5-hydroxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C13H19NO4S/c1-19(16,17)14-12-9-10(15)7-8-13(12)18-11-5-3-2-4-6-11/h7-9,11,14-15H,2-6H2,1H3 |
InChI Key |
MGLUVAZDDDULFG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)O)OC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Cyclohexyloxy)-5-hydroxyphenyl)methanesulfonamide typically involves the reaction of 2-(cyclohexyloxy)-5-hydroxyaniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Starting Materials: 2-(Cyclohexyloxy)-5-hydroxyaniline and methanesulfonyl chloride.
Reaction Conditions: The reaction is performed in an organic solvent like dichloromethane at a temperature range of 0-5°C.
Procedure: The methanesulfonyl chloride is added dropwise to a solution of 2-(cyclohexyloxy)-5-hydroxyaniline in dichloromethane, with pyridine as a base. The mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction conditions precisely. The product is then purified using techniques such as distillation, crystallization, and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Cyclohexyloxy)-5-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(2-(Cyclohexyloxy)-5-hydroxyphenyl)methanesulfonamide is widely used in scientific research due to its selective inhibition of COX-2. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Employed in cell culture studies to investigate the role of COX-2 in inflammation and cancer.
Medicine: Used in preclinical studies to evaluate the efficacy of COX-2 inhibitors in treating inflammatory diseases and cancer.
Industry: Applied in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
N-(2-(Cyclohexyloxy)-5-hydroxyphenyl)methanesulfonamide exerts its effects by selectively inhibiting the COX-2 enzyme. COX-2 is involved in the biosynthesis of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby exerting anti-inflammatory and analgesic effects. The molecular targets and pathways involved include the inhibition of the COX-2 active site, leading to decreased prostaglandin synthesis.
Comparison with Similar Compounds
N-(2-(Cyclohexyloxy)-5-hydroxyphenyl)methanesulfonamide is unique due to its high selectivity for COX-2 compared to other COX inhibitors. Similar compounds include:
Celecoxib: Another selective COX-2 inhibitor used in the treatment of arthritis and pain.
Rofecoxib: A COX-2 inhibitor that was withdrawn from the market due to cardiovascular risks.
Valdecoxib: A COX-2 inhibitor used for pain management but also associated with cardiovascular risks.
Compared to these compounds, this compound offers a unique balance of efficacy and selectivity, making it a valuable tool in scientific research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
